molecular formula C13H17ClFNO B7976768 N-(4-Chloro-2-fluorobenzyl)-1-(tetrahydro-2H-pyran-4-yl)methanamine

N-(4-Chloro-2-fluorobenzyl)-1-(tetrahydro-2H-pyran-4-yl)methanamine

Cat. No.: B7976768
M. Wt: 257.73 g/mol
InChI Key: VZQXURJIKPTMLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Chloro-2-fluorobenzyl)-1-(tetrahydro-2H-pyran-4-yl)methanamine is a synthetic organic compound that features a benzylamine structure with chloro and fluoro substituents on the benzene ring and a tetrahydropyran moiety. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-2-fluorobenzyl)-1-(tetrahydro-2H-pyran-4-yl)methanamine typically involves the following steps:

    Formation of the Benzylamine Intermediate: The starting material, 4-chloro-2-fluorobenzyl chloride, undergoes nucleophilic substitution with ammonia or an amine to form the benzylamine intermediate.

    Introduction of the Tetrahydropyran Moiety: The benzylamine intermediate is then reacted with a tetrahydropyran derivative under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-2-fluorobenzyl)-1-(tetrahydro-2H-pyran-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The chloro and fluoro substituents on the benzene ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce new functional groups onto the benzene ring.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Explored for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(4-Chloro-2-fluorobenzyl)-1-(tetrahydro-2H-pyran-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the benzene ring may enhance its binding affinity and specificity. The tetrahydropyran moiety can contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorobenzyl)-1-(tetrahydro-2H-pyran-4-yl)methanamine
  • N-(2-Fluorobenzyl)-1-(tetrahydro-2H-pyran-4-yl)methanamine
  • N-(4-Chloro-2-fluorobenzyl)-1-(piperidin-4-yl)methanamine

Uniqueness

N-(4-Chloro-2-fluorobenzyl)-1-(tetrahydro-2H-pyran-4-yl)methanamine is unique due to the presence of both chloro and fluoro substituents on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The tetrahydropyran moiety also distinguishes it from other similar compounds, potentially affecting its pharmacokinetic properties.

Properties

IUPAC Name

N-[(4-chloro-2-fluorophenyl)methyl]-1-(oxan-4-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClFNO/c14-12-2-1-11(13(15)7-12)9-16-8-10-3-5-17-6-4-10/h1-2,7,10,16H,3-6,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZQXURJIKPTMLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CNCC2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.